

developing novel therapeutic agents from quinoline-based compounds

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Compound of Interest

Compound Name: 3-Bromo-6-methylquinolin-8-amine

CAS No.: 858467-30-8

Cat. No.: B1375955

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Application Note: Strategic Development of Quinoline-Based Kinase Inhibitors

Abstract: The Privileged Scaffold Paradigm

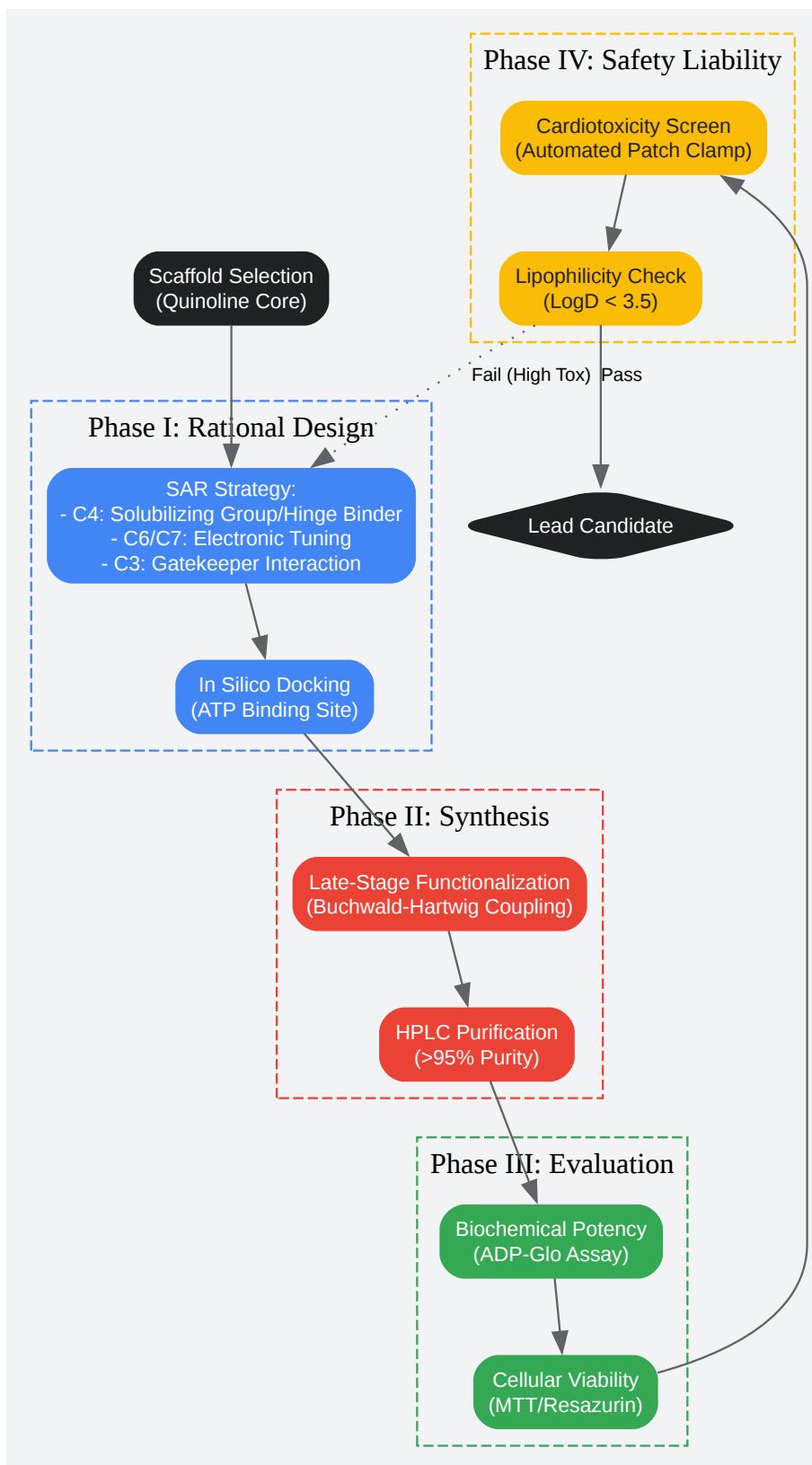
The quinoline heterocycle represents a "privileged scaffold" in modern pharmacopeia, serving as the core architecture for over 15 FDA-approved therapeutics, ranging from antimalarials (Chloroquine) to precision oncology agents (Lenvatinib, Bosutinib, Cabozantinib).[1] Its planar, bicyclic structure mimics the purine ring of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.

However, the development of quinoline therapeutics is fraught with specific liabilities, most notably hERG channel inhibition (leading to QT prolongation) and poor aqueous solubility. This guide provides a validated workflow for developing novel quinoline-based kinase inhibitors, integrating rational SAR (Structure-Activity Relationship) design, robust palladium-catalyzed synthesis, and critical safety profiling.

Section 1: Rational Design & Workflow

Successful quinoline drug discovery requires a balance between potency (kinase affinity) and physicochemical properties (ADMET). The workflow below outlines the critical path from scaffold selection to lead candidate.

Figure 1: Integrated Drug Discovery Pipeline



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Caption: Iterative workflow for quinoline-based kinase inhibitor development, emphasizing the feedback loop between safety data (hERG) and structural redesign.

Section 2: Synthetic Protocol – C4-Amination via Buchwald-Hartwig

The C4 position of the quinoline ring is critical for kinase inhibition. It typically hosts an aniline or solubilizing moiety that extends into the solvent-front region of the kinase pocket. Traditional nucleophilic aromatic substitution (

) often fails with electron-rich anilines or deactivated quinolines. The Buchwald-Hartwig Cross-Coupling offers a superior, wide-scope alternative.

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesize 4-((3-chloro-4-fluorophenyl)amino)-6-methoxyquinoline-3-carbonitrile (Bosutinib analog intermediate).

Reagents:

- Substrate: 4-Chloro-6-methoxyquinoline-3-carbonitrile (1.0 equiv)
- Coupling Partner: 3-Chloro-4-fluoroaniline (1.2 equiv)
- Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
- Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
- Base:
(Cesium Carbonate), anhydrous (2.0 equiv)
- Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

- Preparation (Inert Atmosphere):

- Oven-dry a 25 mL Schlenk tube or microwave vial.
- Add the quinoline substrate (1.0 mmol), aniline (1.2 mmol), (2.0 mmol), (0.02 mmol), and Xantphos (0.04 mmol).
- Critical: The catalyst/ligand ratio of 1:2 is essential to form the active mono-ligated Pd(0) species.
- Degassing:
 - Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
 - Inject anhydrous 1,4-Dioxane (5 mL) through the septum.
- Reaction:
 - Heat the mixture to 100°C for 12 hours (oil bath) or 110°C for 45 minutes (Microwave irradiation).
 - Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting chloride should disappear (higher R_f), and a fluorescent product spot should appear.
- Work-up:
 - Cool to room temperature.[2]
 - Filter the suspension through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Wash the pad with EtOAc.
 - Concentrate the filtrate under reduced pressure.
- Purification:

- Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes).

Validation Criteria:

- Yield: Expected >80%.
- NMR: Appearance of NH singlet (~9.5 ppm) and aromatic shifts corresponding to the aniline ring.

Section 3: Biological Evaluation – Kinase Potency

To validate the therapeutic potential, the compound must be screened against its target kinase (e.g., Src, EGFR, or VEGFR). The ADP-Glo™ Kinase Assay (Promega) is the industry standard due to its high Z'-factor and resistance to compound interference (fluorescence/quenching).

Protocol: ADP-Glo™ Kinase Assay

Mechanism: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.^{[2][3][4][5]} ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Reagents:

- Target Kinase (Recombinant, e.g., Src Kinase)
- Substrate (Poly-Glu-Tyr or specific peptide)
- Ultrapure ATP (10 μM - 100 μM, typically at)
- Test Compound (dissolved in 100% DMSO)

Workflow:

- Kinase Reaction (5 μL):

- In a white 384-well plate, add:
 - 1 μL of Compound (serial dilution).
 - 2 μL of Kinase Enzyme.
 - 2 μL of Substrate/ATP mix.
- Incubate at Room Temperature (RT) for 60 minutes.
- ADP-Glo Reagent Addition (5 μL):
 - Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unreacted ATP.
 - Incubate at RT for 40 minutes.
 - Why: This step removes the "background" ATP so only the ADP produced by the kinase remains.
- Kinase Detection Reagent Addition (10 μL):
 - Add 10 μL of Kinase Detection Reagent.[\[2\]](#)
 - Incubate at RT for 30 minutes.
 - Mechanism:[\[6\]](#)[\[7\]](#)[\[8\]](#) Converts ADP
ATP
Light.[\[3\]](#)
- Data Acquisition:
 - Measure Luminescence (Integration time: 0.5 - 1.0 sec).
 - Calculate

using a sigmoidal dose-response curve (GraphPad Prism).

Data Interpretation Table:

Compound ID	Structure Core	Substituent (R)	Src Kinase (nM)	Interpretation
Q-001	Quinoline-3-CN	-H	>10,000	Inactive (No hinge interaction)
Q-002	Quinoline-3-CN	3-Cl-4-F-Aniline	12	Potent (Bosutinib-like)
Q-003	Quinoline-3-CN	4-Methoxy-Aniline	450	Moderate (Steric clash/Electronic mismatch)

Section 4: Safety Pharmacology – hERG Liability

Quinoline rings are lipophilic and basic, a pharmacophore that frequently binds to the hERG potassium channel. Blockade of hERG causes Long QT Syndrome, a potentially fatal arrhythmia. This is the primary reason for attrition of quinoline drugs.

Protocol: Automated Patch Clamp (hERG Screening)

System: QPatch or Patchliner (High-throughput electrophysiology).

Methodology:

- Cell Line: CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel.[9]
- Solutions:
 - Extracellular (Bath): Standard Tyrode's solution.
 - Intracellular (Pipette): K-Aspartate based solution.
- Voltage Protocol:
 - Hold at -80 mV.

- Depolarize to +20 mV for 2 seconds (activates hERG).
- Repolarize to -50 mV for 2 seconds (elicits the "tail current").
- Measurement: The peak tail current at -50 mV is the metric for hERG function.
- Dosing:
 - Apply vehicle (0.1% DMSO) to establish baseline.
 - Apply Test Compound (e.g., 1 μ M, 10 μ M) for 5 minutes.
 - Apply Positive Control (e.g., E-4031, a potent hERG blocker).
- Analysis:
 - Calculate % Inhibition =

Mitigation Strategy (If hERG > 50% inhibition at 10 μ M):

- Reduce Lipophilicity: Lower LogP (Target < 3).
- Reduce Basicity: Add electron-withdrawing groups to the quinoline ring to lower the pKa of the ring nitrogen.
- Zwitterions: Introduce a carboxylic acid or polar group to prevent channel pore entry.

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